molecular formula C17H18N6O4S4 B2581662 N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide CAS No. 391868-86-3

N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide

Cat. No.: B2581662
CAS No.: 391868-86-3
M. Wt: 498.61
InChI Key: KAZONVZVCQLZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring dual 1,3,4-thiadiazole rings. The first thiadiazole moiety is substituted with an ethylsulfanyl group and a carbamoylmethyl sulfanyl linker, while the second thiadiazole is connected to a 2,6-dimethoxybenzamide group. The ethylsulfanyl and dimethoxy groups may enhance lipophilicity and metabolic stability, respectively, influencing bioavailability and target binding .

Properties

IUPAC Name

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S4/c1-4-28-16-22-20-14(30-16)18-11(24)8-29-17-23-21-15(31-17)19-13(25)12-9(26-2)6-5-7-10(12)27-3/h5-7H,4,8H2,1-3H3,(H,18,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZONVZVCQLZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 1,3,4-thiadiazole ring: The initial step involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of ethylsulfanyl group: The ethylsulfanyl group is introduced via nucleophilic substitution using ethylthiol and a suitable leaving group.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate.

    Coupling with 2,6-dimethoxybenzamide: The final step involves coupling the intermediate with 2,6-dimethoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atoms in the thiadiazole rings and sulfanyl groups serve as nucleophilic sites.

Reaction Type Reagents/Conditions Products Source
Thiol-disulfide exchangeAlkyl halides (e.g., CH₃I) in basic mediaReplacement of ethylsulfanyl group with methylsulfanyl or disulfide bonds
Aromatic substitutionElectrophiles (e.g., NO₂⁺) under acidic conditionsNitration of the benzamide ring at ortho/para positions
  • Mechanistic Insight : The ethylsulfanyl group (-S-C₂H₅) undergoes nucleophilic displacement with stronger nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF.

Hydrolysis Reactions

The carbamoyl (-NH-C(=O)-) and benzamide (-C(=O)-NH-) groups are susceptible to hydrolysis.

Reaction Type Reagents/Conditions Products Source
Acidic hydrolysisHCl (6M), refluxCleavage of carbamoyl group to form a primary amine
Basic hydrolysisNaOH (10%), 80°CDegradation of benzamide to 2,6-dimethoxybenzoic acid
  • Key Finding : Hydrolysis under basic conditions proceeds faster due to increased nucleophilicity of hydroxide ions .

Oxidation Reactions

The sulfur atoms in thiadiazole and sulfanyl groups can be oxidized.

Reaction Type Reagents/Conditions Products Source
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 50°CConversion of ethylsulfanyl to ethylsulfinyl group
Sulfone formationKMnO₄, H₂SO₄, 70°COxidation of ethylsulfanyl to ethylsulfone
  • Selectivity : Mild oxidants (e.g., H₂O₂) preferentially target sulfanyl groups, leaving thiadiazole rings intact .

Cycloaddition and Ring-Opening Reactions

The thiadiazole rings may participate in cycloaddition or ring-opening under specific conditions.

Reaction Type Reagents/Conditions Products Source
[3+2] CycloadditionDiazomethane, Cu catalystFormation of triazole-fused heterocycles
Ring-openingNH₂NH₂, ethanol, refluxCleavage to form thiosemicarbazide intermediates
  • Notable Example : Ring-opening with hydrazine generates reactive intermediates for further functionalization .

Functional Group Transformations

The dimethoxybenzamide moiety undergoes specific transformations.

Reaction Type Reagents/Conditions Products Source
DemethylationBBr₃, CH₂Cl₂, -78°CConversion of methoxy (-OCH₃) to hydroxyl (-OH) groups
AcylationAc₂O, pyridine, 120°CAcetylation of free hydroxyl groups (if demethylated)

Scientific Research Applications

Antimicrobial Activity

N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting metabolic pathways critical for microbial survival. Studies have shown that derivatives of thiadiazole compounds often display broad-spectrum antimicrobial activity against various pathogens including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through:

  • Activation of Caspases : These are crucial enzymes in the apoptotic pathway.
  • Modulation of Cell Cycle Regulators : Specifically affecting cyclins and cyclin-dependent kinases (CDKs), which are vital for cell cycle progression.

In vitro studies have demonstrated that the compound can significantly affect the G1-S transition in the cell cycle, promoting apoptosis across various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives similar to this compound:

  • A study highlighted the synthesis and evaluation of various thiadiazole derivatives for their antimicrobial properties using disc diffusion methods against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Another investigation focused on the anticancer activity of thiadiazole derivatives where several compounds were tested against human cancer cell lines showing promising results with IC50 values below 100 μM .

Mechanism of Action

The mechanism of action of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis, protein synthesis, or cell signaling.

    Pathways Involved: It may interfere with pathways related to cell growth, apoptosis, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Ethylsulfanyl-Thiadiazole Motifs

Table 1: Key Ethylsulfanyl-Thiadiazole Derivatives

Compound Name Substituents on Thiadiazole Benzamide Substituents Biological Activity (if reported) Reference
N-{5-[...]-2,6-dimethoxybenzamide (Target) Ethylsulfanyl, carbamoylmethyl sulfanyl 2,6-dimethoxy Not explicitly reported
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide Ethylsulfanyl 3-nitro Anticancer screening (in silico)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Ethylsulfanyl 2-methyl Not reported
  • The methyl substituent in ’s compound likely reduces steric hindrance compared to bulkier methoxy groups, possibly altering solubility and membrane permeability .
Thiadiazole Derivatives with Sulfonamide/Sulfamoyl Groups

Table 2: Sulfonamide/Sulfamoyl-Containing Analogues

Compound Name Substituents on Thiadiazole Benzamide/Other Groups Activity Reference
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide 4-Chlorophenyl-sulfamoyl 2-methylbenzamide Not reported
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,4-Dichlorophenyl-carbamoyl 2,6-difluorobenzamide Structural analysis (X-ray crystallography)
  • However, sulfanyl groups (as in the target compound) may confer greater metabolic resistance due to reduced susceptibility to oxidative cleavage . The 2,6-difluorobenzamide in exhibits a planar geometry, which may enhance stacking interactions in enzyme pockets—a feature the target’s 2,6-dimethoxybenzamide could mimic via methoxy group electron donation .

Biological Activity

N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide is a complex compound featuring a 1,3,4-thiadiazole core. This scaffold is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.

Biological Activity Overview

The biological activities associated with the 1,3,4-thiadiazole moiety are extensive. Compounds containing this scaffold have demonstrated:

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Exhibiting cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Effects : Potentially reducing inflammation in various models.

Antimicrobial Activity

Research has shown that 1,3,4-thiadiazole derivatives possess significant antimicrobial properties. For instance:

  • Padmavathi et al. demonstrated that certain thiadiazole compounds exhibited high activity against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin .
CompoundActivity TypeTarget OrganismsReference
16dAntibacterialGram-positive
17dAntibacterialGram-negative

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cytotoxic Studies : A review indicated that several derivatives showed moderate to good anticancer activity against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
Cell LineIC50 Value (μg/mL)CompoundReference
HCT1163.29Various
H46010Various
MCF-7Not specifiedVarious

Structure-Activity Relationship (SAR)

The structure of thiadiazole compounds significantly influences their biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups on the thiadiazole ring enhances binding affinity to biological targets. For example, modifications at the para-position of the benzamide ring have been shown to affect receptor binding and activity significantly .

Case Studies

Several case studies illustrate the biological efficacy of compounds similar to this compound:

  • Megazol : A derivative exhibiting potent anti-trypanosomal activity against Trypanosoma cruzi and Trypanosoma brucei, although it faced development challenges due to toxicity issues .
  • Thiadiazole Derivatives : Various derivatives have been synthesized and tested for leishmanicidal activity with promising results in vitro against Leishmania species .

Q & A

Q. What are the typical synthetic routes for synthesizing N-{5-[...]benzamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a two-step heterocyclization and alkylation strategy. First, heterocyclization of acylated thiosemicarbazides with carbon disulfide forms the 1,3,4-thiadiazole core. Subsequent alkylation with appropriate reagents introduces the sulfanylacetamide moiety . Key intermediates should be characterized using 1H NMR (to confirm proton environments), IR spectroscopy (to verify functional groups like thiols or amides), and elemental analysis (to validate purity). For crystalline intermediates, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethylsulfanyl vs. dimethoxybenzamide groups).
  • IR Spectroscopy : Identifies characteristic peaks (e.g., C=O stretching in carbamoyl groups at ~1650–1700 cm⁻¹, S-H in thiols at ~2550 cm⁻¹).
  • TLC/HPLC : Monitors reaction progress and purity. TLC with iodine staining detects sulfur-containing intermediates, while HPLC-MS confirms molecular weight .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi. Compare with structurally similar oxadiazole derivatives showing MICs <10 µg/mL .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • DOE (Design of Experiments) : Vary parameters (temperature, solvent polarity, reagent stoichiometry) to identify optimal conditions. For example, alkylation reactions may favor polar aprotic solvents (DMF) at 60–80°C .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers. ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50 values may arise from variations in cell culture conditions .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. Ethylsulfanyl groups may enhance membrane permeability vs. methylsulfanyl, as seen in and . Validate via logP measurements and molecular docking .

Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG inhibition. For instance, the dimethoxybenzamide moiety may reduce metabolic clearance but increase plasma protein binding .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with EGFR or COX-2) to identify key interactions. COMSOL Multiphysics can model diffusion across lipid bilayers .

Q. What advanced analytical techniques confirm the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H2O2), and thermal stress. Monitor degradation products via LC-MS and compare with stability guidelines (ICH Q1A).
  • Solid-State Stability : Use DSC (Differential Scanning Calorimetry) and TGA to assess thermal behavior. Hygroscopicity risks (critical for formulation) can be evaluated via dynamic vapor sorption (DVS) .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding factors (e.g., assay type, cell line heterogeneity).
  • Orthogonal Validation : Confirm results using alternative assays (e.g., apoptosis via flow cytometry vs. ATP-based viability assays). For example, and report divergent IC50s due to differences in ATP detection sensitivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimizing Alkylation Step

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Reactivity
SolventDMF or DMSO↑ Solubility
Reagent Ratio1.2:1 (Alkylating agent:Thiol)↓ Side Products

Q. Table 2. Comparative Biological Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)IC50 (µM, HeLa)LogP
Target Compound8.212.52.8
Oxadiazole Analog ()5.79.33.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.